D-Myo-Inositol-4-phosphate ammonium salt

Description

Contextualizing D-myo-Inositol-4-phosphate within the Inositol (B14025) Phosphate (B84403) Molecular Family

The parent molecule, myo-inositol, is a carbocyclic sugar and the most abundant of nine possible stereoisomers of inositol. nih.govresearchgate.net These stereoisomers, which also include scyllo-, muco-, neo-, and D-chiro-inositol, are differentiated by the orientation of their six hydroxyl groups. nih.gov Myo-inositol serves as the structural backbone for a vast array of phosphorylated derivatives known as inositol phosphates (InsPs). mdpi.com These molecules are formed by the sequential addition of phosphate groups to the inositol ring, creating a complex signaling network. researchgate.net

D-myo-Inositol-4-phosphate (Ins(4)P₁) is specifically a monophosphorylated derivative of myo-inositol, meaning it has a single phosphate group attached at the fourth carbon position of the inositol ring. caymanchem.comhmdb.ca It is one of several possible inositol monophosphate isomers. The broader inositol phosphate family ranges from these monophosphates to the fully phosphorylated inositol hexakisphosphate (InsP₆), also known as phytic acid. nih.govnih.gov D-myo-Inositol-4-phosphate can be metabolically produced through the dephosphorylation of more highly phosphorylated inositols, such as D-myo-inositol 1,4-bisphosphate (Ins(1,4)P₂), by enzymes like inositol polyphosphate 1-phosphatase. caymanchem.comhmdb.ca Conversely, it can be dephosphorylated to myo-inositol by the enzyme inositol monophosphatase. hmdb.caresearchgate.net

Table 1: Stereoisomers of Inositol This table lists the nine stereoisomers of inositol, highlighting the structural diversity of this family of compounds.

| Stereoisomer | Natural Occurrence |

| myo-Inositol | Most common isomer in plants and animals nih.gov |

| scyllo-Inositol | Found in plants, mammals, and bacteria nih.gov |

| D-chiro-Inositol | Found in mammals, protozoa, and bacteria nih.gov |

| L-chiro-Inositol | Derived from myo-inositol nih.gov |

| neo-Inositol | Found in insects and protozoa nih.gov |

| allo-Inositol | Derived from myo-inositol nih.gov |

| epi-Inositol | Derived from myo-inositol nih.gov |

| muco-Inositol | Found naturally nih.gov |

| cis-Inositol | Not known to occur naturally nih.gov |

Significance of Inositol Phosphates as Soluble Second Messengers in Cellular Signal Transduction

Inositol phosphates are fundamental players in cellular signal transduction, acting as soluble second messengers. caymanchem.com Second messengers are intracellular molecules that relay signals received by cell-surface receptors to effector proteins within the cell, triggering a physiological response. The most extensively studied inositol phosphate in this context is Inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃). caymanchem.comnih.govmdpi.com

The signaling cascade is typically initiated when an external signal (like a hormone or neurotransmitter) binds to a G protein-coupled receptor on the cell surface. caymanchem.com This activation stimulates the enzyme phospholipase C (PLC). mdpi.commdpi.com PLC then hydrolyzes a membrane lipid, phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂ or PIP₂), into two distinct second messengers: diacylglycerol (DAG) and Ins(1,4,5)P₃. nih.govsigmaaldrich.com While DAG remains in the cell membrane to activate protein kinase C, the water-soluble Ins(1,4,5)P₃ diffuses into the cytoplasm. nih.gov

In the cytoplasm, Ins(1,4,5)P₃ binds to specific receptors located on the membrane of the endoplasmic reticulum, which functions as an intracellular calcium store. caymanchem.comnih.gov This binding opens calcium channels, leading to a rapid release of Ca²⁺ ions into the cytoplasm. caymanchem.comnih.govnih.gov The resulting increase in intracellular calcium concentration modulates a wide variety of cellular processes, including metabolism, secretion, cell proliferation, and phototransduction. nih.gov This entire system, from receptor activation to calcium release, is a critical mechanism for controlling cellular function in response to external stimuli. nih.gov

Overview of Research Approaches for Inositol Monophosphates

The study of inositol monophosphates and their more complex relatives requires sophisticated analytical techniques due to their structural similarity, low concentrations in biological samples, and high polarity. Researchers employ a variety of methods to separate, identify, and quantify these molecules.

One of the primary approaches is High-Performance Liquid Chromatography (HPLC) , particularly using anion-exchange columns. mdpi.comresearchgate.net This technique separates molecules based on their negative charge, which differs depending on the number and position of phosphate groups. High-performance ion chromatography (HPIC) is a specific application of this method used for analyzing inositol phosphates. researchgate.net

Mass Spectrometry (MS) is frequently coupled with chromatography for enhanced detection and identification. Techniques like anion-exchange chromatography coupled to tandem mass spectrometry (HPIC-MS/MS) allow for the simultaneous analysis and quantification of various inositol phosphates in complex biological matrices. mdpi.comucdavis.edu Gas chromatography-mass spectrometry (GC-MS) has also been used, which involves dephosphorylating the inositol phosphates and then quantifying the resulting myo-inositol. nih.gov

Other methods used in inositol phosphate research include:

Radiolabeling: A widely used protocol involves labeling cells with [³H]-inositol, followed by chromatographic separation to study the metabolism of inositol phosphates. mdpi.com

UV-Vis Spectrophotometry: This method can be used for detection in combination with separation techniques, though it often requires additional steps as inositol phosphates lack specific colorimetric reagents. mdpi.com

Capillary Electrophoresis: This technique separates isomers based on their charge and size, offering another tool for analysis.

These analytical methods are crucial for understanding the intricate roles of D-myo-Inositol-4-phosphate and other inositol phosphates in cellular physiology and pathology.

Table 2: Research Approaches for Inositol Monophosphates This table summarizes common analytical methods used in the study of inositol monophosphates.

| Method | Principle | Application |

| High-Performance Ion Chromatography (HPIC) | Separation based on ionic interaction with an anion-exchange stationary phase. researchgate.net | Separation of inositol phosphate isomers. thermofisher.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives followed by mass-based detection and quantification. nih.gov | Measurement of the mass of individual inositol phosphates after dephosphorylation. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC-based separation followed by highly sensitive and specific mass detection. mdpi.comucdavis.edu | Quantification of InsP₁–InsP₆ in biological samples like almonds. ucdavis.edu |

| Radiolabeling with [³H]-inositol | Tracing the metabolic fate of inositol by detecting radioactivity in its phosphorylated products. mdpi.com | Studying the metabolism of inositol polyphosphates. mdpi.com |

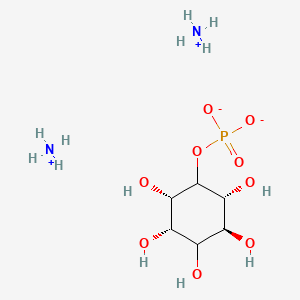

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H19N2O9P |

|---|---|

Molecular Weight |

294.20 g/mol |

IUPAC Name |

diazanium;[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P.2H3N/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;;/h1-11H,(H2,12,13,14);2*1H3/t1?,2-,3-,4-,5+,6?;;/m0../s1 |

InChI Key |

HULWABRHGYHABN-FGPSAQHISA-N |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)([O-])[O-])O)O.[NH4+].[NH4+] |

Canonical SMILES |

C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O.[NH4+].[NH4+] |

Origin of Product |

United States |

Metabolic Pathways and Biosynthesis of D Myo Inositol 4 Phosphate

Biosynthetic Origins and Upstream Pathways

The journey to D-myo-Inositol-4-phosphate begins with the fundamental precursor, D-Glucose-6-phosphate, which undergoes a series of transformations to form the myo-inositol ring, the foundational structure for all inositol (B14025) phosphates.

Genesis of Myo-inositol from D-Glucose-6-phosphate

The de novo synthesis of myo-inositol is a critical metabolic pathway that provides the essential scaffold for all inositol-containing compounds. This process initiates with the conversion of D-Glucose-6-phosphate to myo-inositol through a two-step enzymatic cascade.

The first and rate-limiting step is the isomerization of D-Glucose-6-phosphate to L-myo-inositol-1-phosphate (also referred to as myo-inositol-3-phosphate). This reaction is catalyzed by the enzyme myo-inositol-1-phosphate synthase (MIPS) . The MIPS-catalyzed reaction is a complex intramolecular cyclization and reduction process that requires NAD+ as a cofactor.

Following its synthesis, L-myo-inositol-1-phosphate is dephosphorylated by the enzyme inositol monophosphatase (IMPase) to yield free myo-inositol. This step is vital for releasing myo-inositol into the cellular pool, making it available for subsequent phosphorylation events and incorporation into various signaling molecules.

| Step | Substrate | Enzyme | Product |

| 1 | D-Glucose-6-phosphate | myo-inositol-1-phosphate synthase (MIPS) | L-myo-inositol-1-phosphate |

| 2 | L-myo-inositol-1-phosphate | Inositol monophosphatase (IMPase) | myo-inositol |

Phosphorylation Events Leading to D-myo-Inositol-4-phosphate

Once myo-inositol is formed, it serves as a substrate for a series of phosphorylation reactions catalyzed by various inositol phosphate (B84403) kinases. These kinases add phosphate groups to specific hydroxyl positions on the inositol ring, leading to the formation of a diverse array of inositol polyphosphates.

The pathway to D-myo-Inositol-4-phosphate involves the sequential phosphorylation of myo-inositol. A key intermediate in this pathway is D-myo-inositol 1,4-bisphosphate . This molecule is produced through the action of inositol phosphate kinases on myo-inositol and its monophosphorylated derivatives. The formation of D-myo-inositol 1,4-bisphosphate is a critical juncture, as it is the direct precursor to D-myo-Inositol-4-phosphate through a specific dephosphorylation event. This precursor is generated from the metabolism of D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) by a 5-phosphatase. nih.govechelon-inc.com

Enzymatic Formation of D-myo-Inositol-4-phosphate

The generation of D-myo-Inositol-4-phosphate from its immediate precursor is a highly specific enzymatic reaction, highlighting the precise regulation of inositol phosphate metabolism.

Role of Inositol Polyphosphate 1-Phosphatase in D-myo-Inositol-4-phosphate Generation

The direct enzymatic synthesis of D-myo-Inositol-4-phosphate is accomplished through the dephosphorylation of D-myo-inositol 1,4-bisphosphate. This reaction is catalyzed by the enzyme inositol polyphosphate 1-phosphatase (INPP1) . wikipedia.org This enzyme specifically removes the phosphate group from the 1-position of the inositol ring of D-myo-inositol 1,4-bisphosphate, yielding D-myo-Inositol-4-phosphate and inorganic phosphate. wikipedia.org

Research has shown that inositol polyphosphate 1-phosphatase is a key enzyme in the inositol phosphate metabolic pathway. nih.gov Studies on the purified enzyme from calf brain have demonstrated its activity on inositol 1,4-bisphosphate. nih.gov The enzyme's activity is subject to regulation by various factors, including inhibition by lithium and calcium ions. nih.gov

| Substrate | Enzyme | Product |

| D-myo-inositol 1,4-bisphosphate | Inositol polyphosphate 1-phosphatase (INPP1) | D-myo-Inositol-4-phosphate |

Catabolism and Dephosphorylation of D-myo-Inositol-4-phosphate

The cellular levels of D-myo-Inositol-4-phosphate are tightly controlled not only by its synthesis but also by its degradation. The removal of the phosphate group from the 4-position is the final step in its catabolic pathway, returning the inositol to its unphosphorylated state.

Action of Inositol Monophosphatase on D-myo-Inositol-4-phosphate

The dephosphorylation of D-myo-Inositol-4-phosphate to myo-inositol is carried out by the enzyme inositol monophosphatase (IMPase) . This enzyme exhibits broad specificity for various inositol monophosphates, including the 4-phosphate isomer. The hydrolysis of the phosphate group at the 4-position by IMPase completes the recycling of the inositol molecule, allowing it to re-enter the metabolic pool for reuse in the synthesis of new inositol-containing compounds. The mechanism of this enzyme involves a two-metal ion system to facilitate the hydrolysis of the phosphate ester bond. nih.gov

| Substrate | Enzyme | Product |

| D-myo-Inositol-4-phosphate | Inositol monophosphatase (IMPase) | myo-inositol |

Interconversion Dynamics within the Myo-Inositol Phosphate Network

The cellular concentration of D-myo-Inositol-4-phosphate is meticulously regulated through a series of phosphorylation and dephosphorylation reactions orchestrated by a host of specific enzymes. This intricate network ensures the appropriate availability of this signaling molecule for its downstream cellular functions. The primary route for the synthesis of D-myo-Inositol-4-phosphate involves the dephosphorylation of D-myo-inositol 1,4-bisphosphate, while its removal is accomplished through further dephosphorylation to myo-inositol.

The biosynthesis of the precursor myo-inositol begins with glucose-6-phosphate, which is isomerized to myo-inositol-1-phosphate by the enzyme myo-inositol-1-phosphate synthase (MIPS). mdpi.comnih.gov Subsequently, myo-inositol-1-phosphate is dephosphorylated by inositol monophosphatase (IMPase) to yield myo-inositol, the foundational molecule for all inositol phosphates. mdpi.comwikipedia.org

D-myo-Inositol-4-phosphate is a key node in the complex web of inositol phosphate metabolism. Its formation is principally catalyzed by the enzyme inositol polyphosphate 1-phosphatase, which selectively removes the phosphate group from the 1-position of D-myo-inositol 1,4-bisphosphate. unimore.it This reaction is a critical step in the sequential dephosphorylation of higher inositol polyphosphates.

Once formed, D-myo-Inositol-4-phosphate can be further metabolized by inositol monophosphatase, which removes the remaining phosphate group at the 4-position to yield free myo-inositol. wikipedia.orgnih.gov This process is part of a recycling pathway that maintains the cellular pool of myo-inositol for the synthesis of various inositol-containing compounds. nih.gov The dynamic interplay between kinases and phosphatases ensures a tightly controlled balance of different inositol phosphate isomers, allowing the cell to respond rapidly to various stimuli. nih.govmdpi.com

The following table summarizes the key enzymatic reactions involved in the direct metabolism of D-myo-Inositol-4-phosphate:

| Substrate | Enzyme | Product |

| D-myo-inositol 1,4-bisphosphate | Inositol polyphosphate 1-phosphatase | D-myo-Inositol-4-phosphate |

| D-myo-Inositol-4-phosphate | Inositol monophosphatase | myo-Inositol |

This intricate network of enzymatic conversions highlights the central role of D-myo-Inositol-4-phosphate as a transient signaling molecule within the broader myo-inositol phosphate network. The precise regulation of its synthesis and degradation is essential for maintaining cellular homeostasis and mediating appropriate physiological responses.

D Myo Inositol 4 Phosphate As a Cellular Signaling Molecule

Fundamental Role as a Soluble Second Messenger

D-myo-Inositol-4-phosphate (Ins(4)P₁) belongs to a class of molecules that function as small, soluble second messengers, essential for the transmission of cellular signals. caymanchem.com The concept of a second messenger involves a diffusible molecule that is generated or released within a cell in response to an external stimulus. nih.gov This change in the messenger's concentration subsequently triggers a specific cellular response, often by modifying the activity of proteins such as kinases. nih.gov While much of the focus in inositol (B14025) phosphate (B84403) signaling has been on D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), the entire family of inositol phosphates, including Ins(4)P₁, participates in this intricate signaling language. caymanchem.comnih.gov The specific positioning of phosphate groups on the myo-inositol ring provides the structural basis for the diverse signaling functions of these molecules. mdpi.com

Contribution to Inositol Phosphate-Mediated Signaling Pathways

The inositol phosphate signaling system is a fundamental pathway in eukaryotes, coordinating metabolic adaptability and cellular responses to environmental cues. nih.gov This network comprises both lipid-associated phosphoinositides and soluble inositol phosphates like Ins(4)P₁. nih.gov These pathways are initiated by the phosphorylation of the myo-inositol scaffold, creating a variety of signaling molecules that are interconverted by a suite of specific kinases and phosphatases. mdpi.com

D-myo-Inositol-4-phosphate does not act in isolation; its significance is derived from its position within the dynamic and interconnected inositol phosphate network. The concentration and activity of Ins(4)P₁ are tightly regulated through its synthesis and degradation. It can be formed via the dephosphorylation of D-myo-inositol 1,4-bisphosphate (Ins(1,4)P₂) by the enzyme inositol polyphosphate 1-phosphatase. caymanchem.com Conversely, Ins(4)P₁ can be dephosphorylated to myo-inositol by inositol monophosphatase, thereby terminating its signal. caymanchem.com This metabolic pathway places Ins(4)P₁ as an intermediate in the cascade that begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂) and leads to various phosphorylated inositols, each with potential signaling roles. nih.govreactome.org

Table 1: Key Molecules in the Inositol Phosphate Network

| Compound Name | Abbreviation | Role in the Network |

|---|---|---|

| D-myo-Inositol-4-phosphate | Ins(4)P₁ | Soluble second messenger; intermediate in the InsP pathway. |

| D-myo-Inositol 1,4-bisphosphate | Ins(1,4)P₂ | Precursor to Ins(4)P₁ via dephosphorylation. |

| D-myo-Inositol 1,4,5-trisphosphate | Ins(1,4,5)P₃ | Key second messenger that directly mobilizes intracellular calcium. glpbio.comnih.gov |

| Phosphatidylinositol 4,5-bisphosphate | PtdIns(4,5)P₂ | Membrane phospholipid; precursor to Ins(1,4,5)P₃. pnas.org |

| myo-Inositol | - | The core scaffold of the inositol phosphate family; product of Ins(4)P₁ dephosphorylation. mdpi.com |

Interaction with Specific Enzymes in Signaling Cascades

The function of D-myo-Inositol-4-phosphate is mediated and regulated by its interaction with specific enzymes. These enzymes catalyze its formation and breakdown, thereby controlling its concentration and signaling activity. mdpi.comsemanticscholar.org The primary enzymes directly involved in the metabolism of Ins(4)P₁ are phosphatases. caymanchem.com

Inositol polyphosphate 1-phosphatase: This enzyme catalyzes the dephosphorylation of D-myo-inositol 1,4-bisphosphate (Ins(1,4)P₂) at the 1-position to produce D-myo-Inositol-4-phosphate. caymanchem.com

Inositol monophosphatase: This enzyme is responsible for the degradation of Ins(4)P₁, removing the phosphate group to yield myo-inositol. caymanchem.com

These enzymes are part of a larger family of kinases and phosphatases that manage the entire inositol phosphate network. For instance, Phospholipase C (PLC) is the enzyme that initiates the cascade by cleaving PtdIns(4,5)P₂ to generate Ins(1,4,5)P₃ and diacylglycerol (DAG). youtube.comyoutube.com The subsequent phosphorylation and dephosphorylation steps are carried out by a host of enzymes, including inositol polyphosphate multikinases (IPMKs) and various specific phosphatases, creating a complex web of interactions that ultimately dictates the cellular response. mdpi.com

Table 2: Enzymes Interacting with D-myo-Inositol-4-phosphate and its Precursors

| Enzyme | Action | Substrate | Product |

|---|---|---|---|

| Inositol polyphosphate 1-phosphatase | Dephosphorylation | D-myo-Inositol 1,4-bisphosphate | D-myo-Inositol-4-phosphate |

| Inositol monophosphatase | Dephosphorylation | D-myo-Inositol-4-phosphate | myo-Inositol |

| Phospholipase C (PLC) | Hydrolysis | Phosphatidylinositol 4,5-bisphosphate | D-myo-Inositol 1,4,5-trisphosphate & Diacylglycerol |

Enzymatic and Protein Interactions Involving D Myo Inositol 4 Phosphate

Modulation of Kinase Activity in Inositol (B14025) Phosphate (B84403) Metabolism

While inositol phosphates are known to modulate the activity of phosphatidylinositol kinases, the direct role of D-myo-Inositol-4-phosphate as a substrate for these enzymes is not well-established. Instead, evidence points towards a more complex regulatory role. For instance, analogues of D-myo-inositol 1,4,5-trisphosphate have been shown to inhibit phosphatidylinositol 3-kinase (PI 3-kinase), suggesting that inositol phosphates can act as modulators of this key signaling enzyme researchgate.net. The activity of PI 3-kinases is central to pathways that lead to the synthesis of important second messengers like phosphatidylinositol (3,4,5)-trisphosphate (PIP3) nih.govnih.gov.

Phosphatidylinositol-4-phosphate 5-kinases (PIP5Ks) are responsible for phosphorylating phosphatidylinositol 4-phosphate at the 5-hydroxyl position to generate phosphatidylinositol 4,5-bisphosphate wikipedia.org. While this highlights the importance of the phosphorylation state of the inositol ring for kinase substrate recognition, direct evidence of D-myo-Inositol-4-phosphate serving as a substrate for PIP5Ks is not prominently featured in the current literature pnas.orgnih.gov. The substrate specificity of these kinases is tightly regulated, focusing primarily on the lipid-soluble phosphoinositides wikipedia.orgpnas.orgnih.gov.

| Kinase | Interaction with D-myo-Inositol-4-phosphate (or related compounds) | Reference |

| Phosphatidylinositol 3-kinase (PI 3-kinase) | Analogues of inositol trisphosphate can inhibit its activity. | researchgate.net |

| Phosphatidylinositol-4-phosphate 5-kinase (PIP5K) | Primarily utilizes phosphatidylinositol 4-phosphate as a substrate. | wikipedia.org |

Inositol 1,4,5-trisphosphate (InsP3) 3-kinase is a highly specific enzyme that phosphorylates InsP3 to generate inositol 1,3,4,5-tetrakisphosphate researchgate.net. Studies exploring the substrate promiscuity of this kinase have revealed that its active site can accommodate structurally modified ligands researchgate.net. This plasticity suggests that while the primary substrate is InsP3, other inositol phosphates could potentially interact with the enzyme, either as weak substrates or as inhibitors. However, specific studies detailing the interaction between D-myo-Inositol-4-phosphate and inositol trisphosphate kinases are limited. The metabolism of inositol phosphates is a complex network, with various kinases and phosphatases regulating the levels of different isomers acs.orgmdpi.com.

Regulation of Phosphatase Activity

D-myo-Inositol-4-phosphate can be generated through the dephosphorylation of D-myo-inositol 1,4-bisphosphate by inositol polyphosphate 1-phosphatase hmdb.ca. Conversely, it can be dephosphorylated to myo-inositol by inositol monophosphatase hmdb.cacaymanchem.com. The specificity of phosphatases for their inositol phosphate substrates is crucial for maintaining the precise balance of these signaling molecules.

Inositol polyphosphate 4-phosphatases are enzymes that hydrolyze the 4-position phosphate from inositol polyphosphates nih.govuniprot.orgmdpi.com. For example, inositol polyphosphate 4-phosphatase type II (INPP4B) catalyzes the hydrolysis of the 4-position phosphate of phosphatidylinositol 3,4-bisphosphate and inositol 1,3,4-trisphosphate uniprot.org. The structural basis for substrate specificity in these phosphatases often involves specific recognition of the phosphate groups on the inositol ring nih.gov. This enzymatic activity strongly implies that D-myo-Inositol-4-phosphate is a substrate for phosphatases that specifically target the 4-phosphate position.

| Phosphatase Family | Action on Inositol Phosphates with 4-phosphate group | Reference |

| Inositol polyphosphate 1-phosphatase | Can produce D-myo-Inositol-4-phosphate from D-myo-inositol 1,4-bisphosphate. | hmdb.caescholarship.org |

| Inositol monophosphatase | Dephosphorylates D-myo-Inositol-4-phosphate to myo-inositol. | hmdb.cacaymanchem.com |

| Inositol polyphosphate 4-phosphatases | Hydrolyze the phosphate at the 4-position of the inositol ring. | nih.govuniprot.orgmdpi.com |

Other Interacting Proteins and Binding Domains

The biological effects of inositol phosphates are often mediated by their binding to specific protein domains, which then recruit these proteins to particular cellular locations or modulate their activity nih.gov.

Several protein domains are known to bind phosphoinositides and, in some cases, soluble inositol phosphates. The binding specificity is often determined by the number and arrangement of the phosphate groups on the inositol ring.

Pleckstrin Homology (PH) Domains: These domains are found in many signaling proteins and are known to bind to various phosphoinositides nih.govrupress.orgnih.govmolbiolcell.org. The PH domain of phospholipase C-delta 1 (PLC-δ1), for instance, binds with high affinity to inositol 1,4,5-trisphosphate and phosphatidylinositol 4,5-bisphosphate nih.govrupress.org. While direct binding data for D-myo-Inositol-4-phosphate to a wide range of PH domains is not extensively documented, the recognition of the 4-phosphate in other inositol phosphates suggests a potential for interaction researchgate.netnih.gov. The PH domain of RAC/protein kinase B (RAC/PKB) has been shown to bind various inositol phosphates with micromolar affinities murdoch.edu.aumurdoch.edu.au.

Phox Homology (PX) Domains: PX domains are another class of phosphoinositide-binding modules nih.govnih.govembopress.org. The PX domain of p47phox, for example, preferentially binds to phosphatidylinositol 3,4-bisphosphate nih.govembopress.orgresearchgate.net. The specificity of these domains for particular phosphorylation patterns on the inositol ring is a key determinant of their function nih.gov.

FYVE Domains: FYVE domains are characterized by their specific binding to phosphatidylinositol 3-phosphate nih.govnih.govplos.org. This specificity is crucial for the recruitment of proteins to endosomal membranes nih.govnih.gov. The interaction is highly specific for the 3-phosphate, making it less likely for these domains to be primary binders of D-myo-Inositol-4-phosphate.

| Binding Domain | Known Ligands | Relevance to D-myo-Inositol-4-phosphate | Reference |

| Pleckstrin Homology (PH) | Phosphatidylinositol 4,5-bisphosphate, Inositol 1,4,5-trisphosphate | Potential for interaction due to recognition of 4-phosphate in other ligands. | nih.govrupress.orgmurdoch.edu.aumurdoch.edu.au |

| Phox Homology (PX) | Phosphatidylinositol 3-phosphate, Phosphatidylinositol 3,4-bisphosphate | Specificity for other phosphorylation patterns. | nih.govnih.govembopress.org |

| FYVE | Phosphatidylinositol 3-phosphate | Highly specific for the 3-phosphate position. | nih.govnih.govplos.org |

Chemoenzymatic and Stereoselective Synthesis of D-myo-Inositol-4-phosphate Analogs for Biochemical Research

The precise roles of D-myo-inositol-4-phosphate are often elucidated through the use of structurally similar molecules, or analogs, that can act as probes or inhibitors. The synthesis of these analogs requires intricate chemical and enzymatic methods to ensure the correct three-dimensional arrangement (stereochemistry) of the molecule, which is critical for its biological activity.

Development of Synthetic Probes for Mechanistic Investigations

Synthetic probes are custom-designed molecules that mimic the natural compound but have been modified to possess specific properties, such as fluorescent tags or metabolic stability, aiding in research. nih.gov The chemical synthesis of inositol phosphate analogs is a complex process that often starts from myo-inositol or its derivatives. acs.org These strategies have proven invaluable for producing both the natural molecules and chemically modified structures to investigate their biological activities. mdpi.com

One key approach is the desymmetrization of the meso compound myo-inositol, which allows for the creation of chiral inositol phosphate derivatives. nih.govacs.org This can be achieved using chiral auxiliaries, peptide catalysts, or enzymes like lipases. nih.govacs.org For instance, chemoenzymatic methods, which combine chemical reactions with the use of specific enzymes, offer a powerful route to produce optically pure inositol phosphate precursors. acs.org These precursors can then be selectively phosphorylated to yield the desired analog.

Fluorescently-tagged analogs, for example, have been synthesized to visualize the localization and dynamics of inositol phosphates within living cells. nih.gov "Caged" compounds are another innovative tool; these are inactive analogs that can be activated at a specific time and location within a cell by a pulse of light, offering high temporal and spatial resolution for studying signaling events. nih.gov

Importance of Analog Synthesis for Enzyme Specificity Studies

The synthesis of a variety of D-myo-inositol-4-phosphate analogs is crucial for understanding the specificity of the enzymes that produce, degrade, or bind to it. By systematically altering different parts of the inositol phosphate molecule, researchers can determine which chemical groups are essential for enzyme recognition and activity.

For example, analogs where a specific phosphate group is moved, replaced, or removed can be tested for their ability to bind to an enzyme or be processed by it. This provides detailed information about the enzyme's active site and its mechanism of action. researchgate.netnih.gov Such studies have revealed that enzymes can exhibit high specificity, discriminating between closely related inositol phosphate isomers. nih.gov Metabolically stable analogs, which are resistant to degradation by cellular enzymes, are particularly useful for inhibiting specific enzymes and studying the resulting biological consequences. nih.gov These inhibitor studies help to clarify the precise role of an enzyme within a signaling pathway.

The table below summarizes different types of synthetic analogs and their applications in biochemical research.

| Analog Type | Modification Example | Research Application |

| Fluorescently-tagged | Attachment of a fluorophore (e.g., FAM) to a phosphate group. | Visualization of molecular localization and transport in live cells. |

| Caged Compounds | A photolabile group is attached, rendering the molecule inactive until exposed to UV light. | Controlled release of the active molecule for high-resolution spatial and temporal studies of signaling. |

| Metabolically Stable | Replacement of a phosphate ester with a non-hydrolyzable phosphonate. | Inhibition of specific enzymes to study their function; prolonging the signal for easier detection. |

| Affinity Probes | Incorporation of a biotin tag for binding to avidin-coated surfaces. | Isolation and identification of binding proteins from cell extracts. |

| Stereoisomers | Synthesis of different spatial arrangements of the phosphate groups. | Probing the stereochemical requirements of enzyme active sites and receptor binding pockets. |

Structural Biology Approaches to D-myo-Inositol-4-phosphate Interactions

Structural biology techniques provide a three-dimensional view of how D-myo-inositol-4-phosphate interacts with proteins, offering fundamental insights into the basis of its biological function.

X-ray Crystallography of D-myo-Inositol-4-phosphate-Protein Complexes

X-ray crystallography is a powerful technique used to determine the precise atomic structure of molecules, including proteins and their ligands. To study the interaction between D-myo-inositol-4-phosphate and a target protein, scientists first need to produce and purify the protein and then form a complex with the inositol phosphate. This complex is then crystallized, and the resulting crystal is exposed to a beam of X-rays.

The table below presents examples of protein data bank (PDB) entries for proteins crystallized with inositol or its derivatives, illustrating the type of structural information obtained.

| PDB ID | Protein Name | Ligand | Resolution (Å) | Key Structural Insight |

| 4IRX | Caulobacter myo-inositol binding protein | myo-inositol | 1.45 | Reveals the specific amino acid interactions that confer high affinity and specificity for myo-inositol. rcsb.org |

| 1W2C | Human inositol 1,4,5-trisphosphate 3-kinase A | D-myo-Inositol-1,4,5-trisphosphate | Not specified | Shows the conformation of the substrate in the active site prior to phosphorylation. nih.gov |

| 4A69 | Inositol polyphosphate multikinase | Inositol | Not specified | Provides a model for understanding ligand binding and the catalytic mechanism. nih.gov |

Computational Docking and Molecular Dynamics Simulations of Ligand-Enzyme Binding

Complementing experimental methods like X-ray crystallography, computational approaches are used to predict and analyze the interactions between D-myo-inositol-4-phosphate and its protein targets.

Computational Docking is a method used to predict the preferred orientation of one molecule (the ligand, e.g., D-myo-inositol-4-phosphate) when bound to a second molecule (the receptor, e.g., an enzyme) to form a stable complex. nih.govresearchgate.net Docking algorithms explore many possible binding poses and use a scoring function to rank them, with the highest-ranking pose representing the most likely binding mode. frontiersin.org This technique is particularly useful for screening virtual libraries of potential inhibitors or for generating hypotheses about how a ligand binds to a protein whose structure is known. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular interactions over time. Starting with a structural model of the protein-ligand complex (often from crystallography or docking), MD simulations calculate the forces between atoms and use them to simulate the movements of the molecules. nih.gov These simulations can reveal how the protein and ligand adjust their conformations upon binding, the stability of the complex, and the role of water molecules in the interaction. nih.govfrontiersin.orgucsd.edu MD simulations have been used to establish the structural stability of enzyme-ligand complexes and to confirm the participation of specific amino acid residues in stabilizing the interaction. nih.gov

Spectroscopic and Isotopic Labeling Techniques

Spectroscopic and isotopic labeling methods are essential for identifying, quantifying, and tracking the metabolism of D-myo-inositol-4-phosphate in biological samples.

Spectroscopic techniques , particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for the structural characterization of inositol phosphates. nih.gov Both proton (¹H) and phosphorus (³¹P) NMR can provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous identification of different isomers. nih.gov Mass spectrometry (MS), often coupled with separation techniques like liquid chromatography (LC) or capillary electrophoresis (CE), is another powerful tool for identifying and quantifying inositol phosphates with high sensitivity and selectivity. acs.orgmdpi.comnih.gov

Isotopic labeling involves replacing an atom in the D-myo-inositol-4-phosphate molecule with its heavier, non-radioactive (stable) or radioactive isotope. This "labeled" molecule is chemically identical to the natural one but can be distinguished by its mass or radioactivity.

Commonly used isotopes include:

Radioactive isotopes like tritium ([³H]), carbon-14 ([¹⁴C]), and phosphorus-32 ([³²P]). These are introduced into cells, and their incorporation into inositol phosphates is tracked over time to study metabolic pathways. nih.gov

Stable isotopes like carbon-13 ([¹³C]) and oxygen-18 ([¹⁸O]). acs.orgnih.gov These are used as internal standards in mass spectrometry for accurate quantification of inositol phosphates in complex biological samples. acs.orgsemanticscholar.org By providing cells with a substrate labeled with a stable isotope (e.g., ¹³C-glucose), researchers can trace the synthesis of new inositol phosphates. acs.org

The table below details various isotopic labels and their primary uses in inositol phosphate research.

| Isotope | Type | Detection Method | Primary Application |

| ³H (Tritium) | Radioactive | Scintillation Counting | Labeling the inositol ring to trace its metabolic fate and measure turnover rates. nih.gov |

| ¹⁴C (Carbon-14) | Radioactive | Scintillation Counting | Similar to ³H, used for long-term labeling studies due to its longer half-life. nih.gov |

| ³²P (Phosphorus-32) | Radioactive | Scintillation Counting, Autoradiography | Labeling the phosphate groups to study the activity of kinases and phosphatases. nih.gov |

| ¹³C (Carbon-13) | Stable | Mass Spectrometry | Used as an internal standard for precise quantification; tracing the carbon backbone during biosynthesis. acs.orgsemanticscholar.org |

| ¹⁸O (Oxygen-18) | Stable | Mass Spectrometry | Labeling phosphate groups to study enzymatic reaction mechanisms and metabolic turnover. nih.gov |

Chromatographic and Separation Techniques for Inositol Phosphates

The structural similarity and charge heterogeneity of inositol phosphate isomers present a significant analytical challenge. Chromatographic techniques are therefore indispensable for their separation, purification, and quantification.

Ion exchange chromatography, particularly anion-exchange, is a primary method for separating inositol phosphates based on the number and position of their negatively charged phosphate groups. ucdavis.edunih.gov This technique utilizes a stationary phase with positively charged functional groups that bind the anionic inositol phosphates. A gradient of increasing salt concentration or a change in pH is then used to elute the bound molecules, with more highly phosphorylated species generally eluting later. nih.govresearchgate.net

This method is effective for separating inositol monophosphate, bisphosphate, trisphosphate, and tetrakisphosphate from biological samples. nih.gov High-performance ion chromatography (HPIC) systems can resolve numerous positional isomers, with some methods capable of separating up to 22 different InsP species. researchgate.net Anion-exchange chromatography is not only used for analysis but also for sample cleanup and concentration from complex matrices like soil or food samples prior to further analysis. udel.eduthermofisher.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of inositol phosphates. nih.gov Various HPLC modes are employed, often coupled with different detection methods, to achieve sensitive and specific quantification.

Anion-exchange HPLC is a common approach, capable of resolving different inositol phosphate isomers. nih.govresearchgate.net For instance, it can separate InsP₂ through InsP₆ in various sample types, from plant materials to biological digests. researchgate.net Reversed-phase HPLC can also be used, typically after a derivatization step that adds a chromophoric or fluorophoric tag to the inositol phosphates, which lack native UV absorbance. und.edu For example, modifying myo-inositol with benzoyl chloride allows for its detection and quantification by UV absorbance. und.edu Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity, allowing for the rapid determination of compounds like myo-inositol in complex samples such as infant formula. ucdavis.edunih.gov

Table 3: HPLC Methods for Inositol Phosphate Analysis

| HPLC Method | Column Type | Detection Method | Application | Reference |

|---|---|---|---|---|

| Anion-Exchange HPLC | Dionex CarboPac PA1 | Post-column derivatization | Separation and quantification of InsP₂-InsP₆. | researchgate.net |

| Anion-Exchange HPLC | Aminex HPX-87C (Ca²⁺ form) | Pulsed Amperometric Detection (PAD) | Quantification of inositol isomers and monosaccharides. | researchgate.net |

| Reversed-Phase HPLC | C18 | UV Absorbance (231 nm) | Measurement of glycerol and myo-inositol after benzoylation. | und.edu |

Functional Assays for D-myo-Inositol-4-phosphate Activity and Metabolism

Understanding the biological role of D-myo-Inositol-4-phosphate requires methods to measure the activity of the enzymes that synthesize and degrade it. Functional assays provide this crucial information, detailing the kinetics and regulation of inositol phosphate metabolism.

The cellular levels of inositol phosphates are tightly regulated by the opposing actions of kinases (which add phosphate groups) and phosphatases (which remove them). nih.govspringernature.com Assays to measure the activity of these enzymes are vital for understanding the control of phosphoinositide signaling pathways. springernature.com

These assays typically involve incubating a recombinant or purified enzyme with its specific inositol phosphate substrate and then measuring the formation of the product over time. Several methods can be used to quantify the results:

Radiometric Assays: A historically important method involves using a radiolabeled substrate (e.g., with ³²P-ATP for a kinase reaction). The radiolabeled product is then separated from the substrate, often by HPLC or thin-layer chromatography, and quantified by scintillation counting. springernature.com

Phosphate Release Assays: For phosphatases, a common method is to measure the release of inorganic phosphate from the inositol phosphate substrate. This can be done using colorimetric methods, such as the malachite green assay. springernature.com

Chromatographic Assays: HPLC or ion chromatography can be used to separate the substrate from the product, allowing for direct quantification of both. nih.govspringernature.com

NMR-based Assays: For some enzymes, like inositol hexakisphosphate kinase (IP6K), ¹³C-labeled substrates can be used to monitor the enzymatic reaction in real-time using NMR spectroscopy. nih.govresearchgate.net

These assays are critical for characterizing the substrate specificity of different kinases and phosphatases, such as inositol 1,4,5-trisphosphate kinase (IP3K) and inositol polyphosphate multikinase (IPMK), and for screening potential inhibitors of these enzymes. springernature.comnih.gov

Integration of D Myo Inositol 4 Phosphate into Broader Cellular Contexts and Future Research Directions

Metabolic Contribution to Phospholipid Biosynthesis

D-myo-Inositol-4-phosphate plays an indirect but crucial role in the biosynthesis of phospholipids, particularly phosphatidylinositol (PtdIns). The direct precursor for PtdIns synthesis is myo-inositol, which is condensed with cytidine (B196190) diphosphate-diacylglycerol (CDP-DAG) in the endoplasmic reticulum. mdpi.comresearchgate.net D-myo-Inositol-4-phosphate serves as an immediate precursor to myo-inositol through dephosphorylation by the enzyme inositol (B14025) monophosphatase. caymanchem.comhmdb.ca

This pathway is essential for recycling the inositol moiety from signaling cascades back into the structural lipids of cellular membranes. mdpi.com The regeneration of myo-inositol from D-myo-Inositol-4-phosphate and other inositol monophosphates ensures a steady supply for the synthesis of PtdIns. PtdIns is not only a key structural component of membranes but also the foundational molecule for the synthesis of various phosphoinositides (PtdInsPs), which are themselves vital signaling lipids. nih.govresearchgate.netresearchgate.net Therefore, the metabolic conversion of D-myo-Inositol-4-phosphate is a key step linking the termination of soluble inositol phosphate (B84403) signals with the replenishment of membrane-bound phosphoinositide precursors.

Roles in Maintaining Inositol Phosphate Homeostasis

Inositol phosphate homeostasis is maintained by a complex interplay of kinases and phosphatases that regulate the levels of various inositol phosphate isomers. nih.govchinbullbotany.com D-myo-Inositol-4-phosphate is a central node in this homeostatic network, primarily involved in the catabolic arm of the pathway.

Its formation is a key step in the degradation of more complex inositol polyphosphates. Specifically, D-myo-Inositol-4-phosphate is generated from the dephosphorylation of D-myo-inositol-1,4-bisphosphate (Ins(1,4)P₂) by the enzyme inositol polyphosphate 1-phosphatase. hmdb.cawikipedia.org Subsequently, it is hydrolyzed by inositol monophosphatase to yield free myo-inositol and inorganic phosphate. caymanchem.comhmdb.ca This two-step process is fundamental for terminating signals carried by higher-order inositol phosphates and for recycling the inositol core. mdpi.com The activities of these phosphatases are critical for preventing the over-accumulation of specific inositol phosphates and ensuring the availability of myo-inositol for other cellular functions.

Table 1: Key Enzymes in the Metabolism of D-myo-Inositol-4-phosphate

| Enzyme | Reaction | Role in Homeostasis |

| Inositol polyphosphate 1-phosphatase | D-myo-inositol-1,4-bisphosphate → D-myo-Inositol-4-phosphate + Pi | Catabolism of inositol bisphosphate; production of Ins(4)P |

| Inositol monophosphatase | D-myo-Inositol-4-phosphate → myo-Inositol + Pi | Final step in the dephosphorylation cascade; recycles myo-inositol |

Intermediary Function in Inositol Polyphosphate Signaling Cascades

The phosphatidylinositol signaling system is a primary mechanism by which cells respond to external stimuli. wikipedia.org A key event in this pathway is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂) by phospholipase C, which generates the second messengers Ins(1,4,5)P₃ and diacylglycerol. caymanchem.comnih.gov Ins(1,4,5)P₃ diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium. caymanchem.com

The termination of this calcium signal is achieved through the metabolic conversion of Ins(1,4,5)P₃. One major route of degradation involves sequential dephosphorylation. Ins(1,4,5)P₃ is first acted upon by a 5-phosphatase to produce D-myo-inositol-1,4-bisphosphate (Ins(1,4)P₂). wikipedia.org This product is then hydrolyzed by inositol polyphosphate 1-phosphatase to yield D-myo-Inositol-4-phosphate. caymanchem.comwikipedia.org Thus, D-myo-Inositol-4-phosphate functions as a crucial intermediary metabolite in the "off-switch" for Ins(1,4,5)P₃-mediated signaling. Its formation and subsequent dephosphorylation to myo-inositol complete the signaling cycle, allowing the cell to return to a basal state and become responsive to new signals.

Table 2: Position of D-myo-Inositol-4-phosphate in a Major Signaling Cascade

| Step | Molecule | Enzyme | Function |

| 1 | PtdIns(4,5)P₂ | Phospholipase C | Generation of second messengers |

| 2 | Ins(1,4,5)P₃ | (Signal Termination) | Calcium mobilization |

| 3 | Ins(1,4)P₂ | Inositol polyphosphate 5-phosphatase | First dephosphorylation step |

| 4 | D-myo-Inositol-4-phosphate | Inositol polyphosphate 1-phosphatase | Intermediary metabolite |

| 5 | myo-Inositol | Inositol monophosphatase | Recycling of the inositol scaffold |

Unexplored Biological Functions and Regulatory Mechanisms of Inositol Monophosphates

While the role of D-myo-Inositol-4-phosphate as a metabolic intermediate is well-established, the potential for it and other inositol monophosphates to have independent biological functions remains largely unexplored. The existence of multiple distinct inositol monophosphate isomers, including D-myo-Inositol-1-phosphate and D-myo-Inositol-3-phosphate, which arise from different metabolic pathways, raises the possibility of functional specificity. mdpi.com

Future research may uncover unique regulatory roles for these molecules. It is conceivable that inositol monophosphates could act as allosteric regulators of certain enzymes or as ligands for yet-unidentified receptor proteins. The specific cellular concentrations of each isomer are tightly controlled, suggesting that their roles may extend beyond simple degradation products. Unraveling the regulatory mechanisms that govern the enzymes producing and degrading these monophosphates, and identifying specific binding partners, will be key to understanding their full biological significance.

Development of Novel Research Tools and Methodologies for D-myo-Inositol-4-phosphate Research

Advancements in understanding the specific roles of D-myo-Inositol-4-phosphate are closely tied to the development of more sophisticated research tools. The chemical synthesis of stable and pure forms of D-myo-Inositol-4-phosphate ammonium (B1175870) salt provides a crucial reagent for biochemical and analytical studies. caymanchem.com This synthetic standard is essential for:

Analytical Chemistry: Serving as a reference standard in techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry to accurately identify and quantify endogenous levels of D-myo-Inositol-4-phosphate in cell and tissue extracts.

Enzyme Kinetics: Acting as a substrate for in vitro assays to characterize the kinetic properties of enzymes like inositol monophosphatase.

Furthermore, the creation of screening libraries containing a variety of inositol phosphates, including D-myo-Inositol-4-phosphate, offers a powerful tool for discovering novel protein-ligand interactions. sapphire-usa.com These libraries can be used in high-throughput screening assays to identify new enzymes, receptors, or binding proteins that interact specifically with D-myo-Inositol-4-phosphate. The development of genetically encoded biosensors or fluorescent probes that can visualize the spatio-temporal dynamics of specific inositol monophosphates in living cells represents a significant future direction that would revolutionize the study of inositol phosphate signaling.

Q & A

Basic Research Questions

Q. How is D-myo-inositol-4-phosphate ammonium salt structurally identified and validated in experimental settings?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, focusing on characteristic peaks for the inositol ring and phosphate group. Cross-validate with high-resolution mass spectrometry (HR-MS) to confirm the molecular formula (C₆H₁₆NO₉P, MW 277.166) .

- Critical Data : The compound’s CAS registry number (142760-33-6) and exact mass (277.056274) are key identifiers .

Q. What chromatographic methods are recommended for detecting and quantifying this compound in biological samples?

- Methodology : Employ reverse-phase HPLC with a mobile phase combining methanol, ammonium phosphate buffer (pH 3.5), and acetonitrile (50:35:15). Use a C18 column and UV detection at 210 nm for phosphate-containing compounds .

- Validation : Ensure system suitability by testing resolution, tailing factor, and reproducibility with a refrigerated autosampler (4–8°C) to prevent degradation .

Q. What are the solubility and stability parameters for this compound under laboratory conditions?

- Solubility : Water solubility is 10 mg/mL. For organic solvents, use methanol or ethanol-water mixtures .

- Stability : Store as a powder at -20°C for long-term stability (up to 3 years). In solution, store at -80°C and avoid repeated freeze-thaw cycles .

Q. How does this compound function as a second messenger in cellular signaling?

- Mechanism : It is a downstream metabolite of phosphatidylinositol-4,5-bisphosphate (PIP₂) hydrolysis by phospholipase C (PLC). It modulates calcium release from the endoplasmic reticulum via interaction with InsP₃ receptors .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported cellular localization of D-myo-inositol-4-phosphate?

- Approach : Use fluorescently tagged biosensors (e.g., GFP-coupled PH domains) to track subcellular distribution. Combine with subcellular fractionation followed by LC-MS/MS to validate compartment-specific concentrations .

- Data Interpretation : Account for cross-reactivity with other inositol phosphates (e.g., Ins(1,4,5)P₃) by using selective inhibitors or genetic knockout models .

Q. How can researchers differentiate between enzymatic pathways generating D-myo-inositol-4-phosphate (e.g., phosphatases vs. kinases)?

- Methodology :

- Kinetic assays : Monitor phosphate release using malachite green assays for phosphatase activity .

- Isotopic labeling : Track ³²P incorporation from ATP to distinguish kinase-driven phosphorylation .

Q. What are the challenges in synthesizing and purifying this compound for in vitro studies?

- Synthesis : Enzymatic synthesis using purified PLC or chemical phosphorylation of myo-inositol, followed by ammonium salt precipitation .

- Purification : Use ion-exchange chromatography to separate ammonium salts from free phosphate contaminants. Validate purity via HPLC-ELSD (evaporative light scattering detection) .

Q. How does cross-talk between D-myo-inositol-4-phosphate and other inositol phosphates influence PI3K/Akt/mTOR signaling?

- Experimental Design :

- Genetic perturbation : siRNA knockdown of IPMK (inositol polyphosphate multikinase) to disrupt interconversion .

- Functional assays : Measure Akt phosphorylation and mTOR activity under varying Ins(4)P₁ concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.